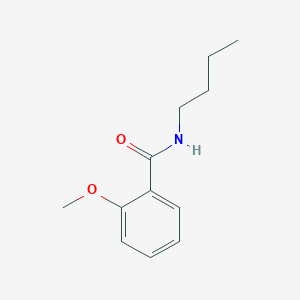

N-butyl-2-methoxybenzamide

Vue d'ensemble

Description

“N-butyl-2-methoxybenzamide” is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.269 . It is also known by its common name “N-n-Butyl-2-Methoxybenzamide” and has a CAS number 117116-03-7 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . Another study reported the synthesis of a series of N-tert-butyl amides via the reaction of nitriles (alkyl, aryl, benzyl, and furyl nitriles) with di-tert-butyl dicarbonate .Molecular Structure Analysis

The molecular structure of “N-butyl-2-methoxybenzamide” consists of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact mass is 207.125931 .Physical And Chemical Properties Analysis

“N-butyl-2-methoxybenzamide” has a density of 1.0±0.1 g/cm3, a boiling point of 350.4±25.0 °C at 760 mmHg, and a flash point of 165.7±23.2 °C . Its LogP value is 2.27, indicating its lipophilicity .Applications De Recherche Scientifique

Radical-Based Methodology in Chemistry

- Acyclic N-Acylimines Generation : α-Methoxybenzamides, precursors of acyclic N-acylimines, are generated via a radical process. This methodology has implications in synthetic organic chemistry (Chao & Weinreb, 2000).

Pharmacological Binding and Receptor Studies

- Dopamine Receptor Ligands : Studies have synthesized and analyzed N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, revealing their potential as dopamine D3 receptor ligands (Leopoldo et al., 2006).

- Sigma-2 Receptor Probes : Certain benzamide analogs, including N-butyl-2-methoxybenzamide derivatives, have been explored as sigma-2 receptor probes, useful in neuropharmacological research (Xu et al., 2005).

Chemical Synthesis and Catalysis

- Rhodium-Catalyzed C-H Activation : Research demonstrates the use of N-methoxybenzamides in Rhodium(III)-catalyzed C-H activation, an important reaction in organic synthesis (Xu et al., 2018).

- Palladium-Catalyzed Alkoxylation : N-methoxybenzamides have been utilized in palladium-catalyzed ortho-alkoxylation processes, highlighting their role in molecular functionalization (Wang & Yuan, 2010).

Molecular Structure Analysis

- Gas-Phase Electron Diffraction : Studies on 2-methoxybenzamide using electron diffraction reveal insights into its molecular structure and hydrogen bonding patterns, which are crucial for understanding its chemical behavior (Aarset et al., 2013).

Potential Therapeutic Applications

- Anticonvulsant Activity : N-(tetrahydroisoquinolinyl)-2-methoxybenzamides have shown significant anticonvulsant activity in animal models, suggesting their potential in treating epilepsy (Chan et al., 2000).

- Antiviral Activity : Some N-phenylbenzamide derivatives exhibit anti-EV 71 activities, indicating their potential in antiviral drug development (Ji et al., 2013).

Other Applications

- Herbicide Development : Research on 2-methoxybenzamides as lead compounds for bleaching herbicides offers insights into their agricultural applications (Zhang et al., 2021).

Orientations Futures

While specific future directions for “N-butyl-2-methoxybenzamide” are not mentioned in the available resources, the field of chemical synthesis and analysis is continuously evolving. Future directions may include the development of more efficient synthesis methods, the exploration of new applications, and the study of the compound’s interactions with biological systems .

Propriétés

IUPAC Name |

N-butyl-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-4-9-13-12(14)10-7-5-6-8-11(10)15-2/h5-8H,3-4,9H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKGKMPGQVYXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

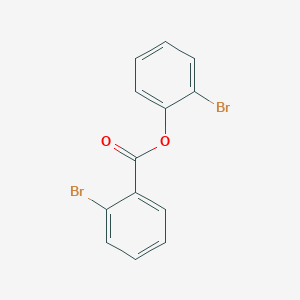

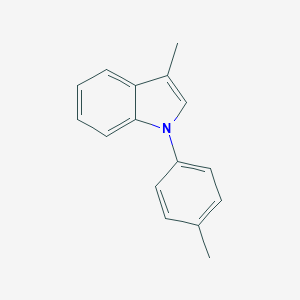

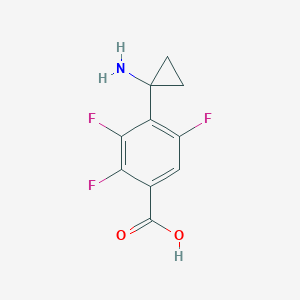

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B172835.png)

![Ethyl imidazo[5,1-b]thiazole-7-carboxylate](/img/structure/B172843.png)

![1H-Thieno[2,3-d]pyrimidine-2,4-dithione](/img/structure/B172848.png)

![2-[(4-Chlorophenyl)thio]nicotinic acid](/img/structure/B172855.png)

![6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B172859.png)